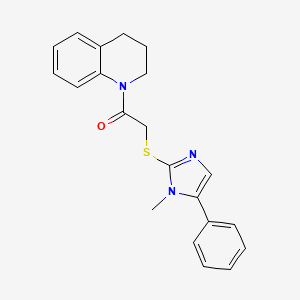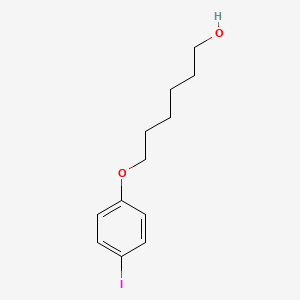
5'-O-acetylthymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-O-acetylthymidine is a derivative of thymidine, a pyrimidine deoxynucleoside. Thymidine is a crucial component of DNA, pairing with deoxyadenosine in double-stranded DNA. This compound is used in various biochemical and medical research applications due to its role in DNA synthesis and repair.
Preparation Methods
Synthetic Routes and Reaction Conditions
5'-O-acetylthymidine can be synthesized through the acetylation of thymidine. The reaction typically involves thymidine and acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield thymidine acetate.
Industrial Production Methods
Industrial production of thymidine acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5'-O-acetylthymidine undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to thymidine and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: this compound can be oxidized to form thymidine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions to form various thymidine analogs.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Thymidine and acetic acid.
Oxidation: Thymidine derivatives.
Substitution: Various thymidine analogs.
Scientific Research Applications
5'-O-acetylthymidine has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of thymidine analogs and other nucleoside derivatives.
Biology: Employed in cell proliferation assays to measure DNA synthesis and cell division.
Medicine: Used in the development of antiviral drugs, such as azidothymidine (AZT), which is used to treat HIV infection.
Industry: Utilized in the production of radiolabeled thymidine for use in various biochemical assays.
Mechanism of Action
5'-O-acetylthymidine exerts its effects by incorporating into DNA during the S-phase of the cell cycle. It acts as a substrate for DNA polymerase, allowing the enzyme to synthesize new DNA strands. This incorporation can be used to measure DNA synthesis and cell proliferation. Additionally, thymidine acetate can be phosphorylated to form thymidine triphosphate, which is essential for DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Deoxythymidine: The parent compound of thymidine acetate, used in DNA synthesis.
Azidothymidine (AZT): An antiviral drug used to treat HIV infection.
Iododeoxyuridine: A radiosensitizer used to increase DNA damage from ionizing radiation.
Uniqueness
5'-O-acetylthymidine is unique due to its acetyl group, which can be hydrolyzed to release thymidine. This property makes it useful in various biochemical assays and research applications where controlled release of thymidine is required.
Properties
CAS No. |
35898-31-8 |
|---|---|
Molecular Formula |
C12H16N2O6 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H16N2O6/c1-6-4-14(12(18)13-11(6)17)10-3-8(16)9(20-10)5-19-7(2)15/h4,8-10,16H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1 |
InChI Key |
ACYSKFODOKGJMA-IVZWLZJFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(1-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline](/img/structure/B8679874.png)

![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-methyl-3-sulfanylbutanoic acid](/img/structure/B8679917.png)

![Tert-butyl 4-[[4-bromo-2-(dimethylcarbamoyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8679929.png)
![Ethyl {2-[(methylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B8679945.png)

![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B8679963.png)



